Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7)
Executive Summary
Benzimidazoles are highly privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antihistamines, anthelmintics, and oncology drugs. Among these, 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) stands out as a highly versatile, functionalized building block.
Unlike unsubstituted benzimidazoles, which suffer from tautomeric ambiguity and poor solubility, this specific derivative is chemically locked and electronically tuned. The strategic placement of the N1-ethyl group, the C5-methyl group, and the highly reactive C2-chloro leaving group makes it an ideal precursor for synthesizing complex, biologically active molecules via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling [1].
Structural & Physicochemical Profiling
The utility of CAS 58533-16-7 is directly dictated by its physicochemical properties. The quantitative data below outlines the baseline metrics used by formulation scientists and synthetic chemists to predict its behavior in both biological assays and organic solvents [2].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole | Standard IUPAC nomenclature. |
| CAS Number | 58533-16-7 | Unique registry identifier. |
| Molecular Formula | C10H11ClN2 | Indicates a highly conjugated, halogenated core. |
| Molecular Weight | 194.66 g/mol | Low molecular weight; highly efficient for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | Excellent membrane permeability; easily crosses the blood-brain barrier (BBB). |
| LogP (Predicted) | ~3.018 | Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant). |
Causality of Substituents
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N1-Ethyl Group: Unsubstituted benzimidazoles rapidly tautomerize between the N1 and N3 positions, complicating NMR characterization and leading to regioisomeric mixtures during synthesis. The N1-ethyl group permanently locks the molecule into a single regioisomer. Furthermore, it increases the overall lipophilicity (LogP), enhancing cellular membrane penetration.
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C5-Methyl Group: This group exerts a weak electron-donating (+I) effect. By pushing electron density into the aromatic ring, it slightly modulates the basicity of the N3 nitrogen. In drug-target interactions, this methyl group frequently anchors the molecule into hydrophobic pockets of target proteins (e.g., tubulin binding sites).
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C2-Chloro Group: The C2 position is flanked by two electronegative nitrogen atoms, creating a highly electron-deficient carbon center. The chlorine atom acts as an exceptional leaving group, priming the molecule for late-stage functionalization.
Mechanistic Reactivity & Synthetic Workflows
The true value of CAS 58533-16-7 lies in its divergent reactivity. The C2-Cl bond can be cleaved heterolytically via SNAr or activated via oxidative addition using Palladium (Pd) or Nickel (Ni) catalysts [3].
Fig 1. Divergent reactivity pathways of the CAS 58533-16-7 scaffold.
Upstream Synthesis of CAS 58533-16-7
The synthesis of the core scaffold requires a rigid, stepwise approach to ensure regiocontrol.
Fig 2. Step-by-step synthetic workflow for CAS 58533-16-7.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causality behind the chemical choice and an internal validation metric.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol is utilized to generate 2-aminobenzimidazoles, a motif common in antihistamines and integrin antagonists [4].
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Reagent Preparation: Dissolve CAS 58533-16-7 (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Causality: NMP is a highly polar aprotic solvent. It stabilizes the negatively charged Meisenheimer complex transition state during the SNAr mechanism, significantly lowering the activation energy required for the reaction.
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Nucleophile Addition: Add the desired secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
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Causality: As the amine attacks the C2 position, HCl is generated as a byproduct. DIPEA acts as a non-nucleophilic acid scavenger, preventing the HCl from protonating the unreacted amine (which would kill its nucleophilicity).
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Thermal Activation: Heat the mixture to 130 °C for 14 hours.
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Causality: The electron-donating C5-methyl group slightly deactivates the benzimidazole core toward nucleophilic attack compared to electron-withdrawing derivatives. High thermal energy is mandatory to drive the reaction to completion.
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Self-Validation & Workup: Quench the reaction with water and extract with Ethyl Acetate.
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Validation Metric: Analyze the crude mixture via LC-MS. A successful reaction is definitively confirmed by the mass shift and the complete disappearance of the 3:1 (35Cl/37Cl) isotopic pattern characteristic of the starting material.
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Protocol B: Nickel-Catalyzed Reductive Cross-Coupling
For generating C(sp2)-C(sp3) linkages, traditional Pd-catalysis often fails due to beta-hydride elimination. Nickel catalysis offers a robust alternative [3].
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Catalyst Assembly: In an inert glovebox, combine NiCl2(DME) (10 mol%) and dtbbpy ligand (10 mol%) in anhydrous THF.
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Causality: Nickel is highly effective for oxidative addition into the C(sp2)-Cl bond of heteroaromatics. The dtbbpy ligand prevents catalyst aggregation and tunes the electronic properties of the Ni center.
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Reaction Setup: Add CAS 58533-16-7 (1.0 eq), an alkyl bromide (1.5 eq), Zinc dust (2.0 eq), MgCl2 (0.5 eq), and NaI (0.5 eq).
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Causality: Zinc acts as the terminal reductant to regenerate the active Ni(0) species. The synergistic combination of NaI (which converts alkyl bromides to more reactive alkyl iodides in situ via Finkelstein exchange) and MgCl2 accelerates the overall catalytic cycle.
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Execution & Self-Validation: Stir at room temperature for 24 hours.
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Validation Metric: Purify via flash chromatography. 1H NMR validation will show the disappearance of the carbon-bound chlorine and the emergence of upfield multiplet signals corresponding to the newly attached alkyl chain.
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Applications in Drug Discovery
The 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole scaffold is not an end-product but a highly engineered starting point.
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Bioisosterism: The benzimidazole core frequently serves as a bioisostere for indole or purine rings in drug design. The N1-ethyl and C5-methyl modifications specifically enhance metabolic stability against hepatic CYP450 enzymes compared to their unsubstituted counterparts.
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Target Specificity: Derivatives synthesized from this scaffold have shown profound efficacy as antagonists for activated alpha-4 beta-1 integrins and as suppressors of microtubule dynamics (tubulin inhibitors) in oncology [4].
References
- Guidechem.1H-Benzimidazole,2-chloro-1-ethyl-5-methyl-(9CI) Properties and Data.
- Royal Society of Chemistry (RSC).IPrThia – Wingtip-Flexible, Sterically-Hindered, Modular, N,C/S,C-Chelating Thiazole-Donor N-Heterocyclic Carbene Ligands.
- Bentham Science.Methods to Access 2-aminobenzimidazoles of Medicinal Importance.
- Dalian Institute of Chemical Physics (DICP) / ACS.Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
